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Core Principle: Beyond a "Pseudo" Function
The Janus kinase 2 (JAK2) protein is a critical mediator of signal transduction for a multitude of

cytokines and growth factors, playing a central role in hematopoiesis and immune response. A

unique feature of the JAK family of tyrosine kinases is the presence of a tandem kinase domain

architecture: a C-terminal catalytic kinase domain (JH1) and an adjacent pseudokinase domain

(JH2). Historically considered catalytically inert, the JH2 domain of JAK2 is now understood to

be a pivotal regulatory hub, possessing its own enzymatic activity and acting as a key

modulator of JH1 function.[1][2][3][4][5] This guide provides an in-depth technical overview of

the functions of the JAK2 JH2 domain, its role in disease, and the experimental approaches

used to elucidate its mechanisms.

Dual Functionality of the JH2 Domain:
Autoinhibition and Catalysis
The primary and most well-established function of the JAK2 JH2 domain is the autoinhibition of

the adjacent JH1 kinase domain. This negative regulation is crucial for maintaining JAK2 in a

low-activity state in the absence of cytokine stimulation. The autoinhibition is thought to be

mediated by a direct intramolecular interaction between the JH2 and JH1 domains, where the

JH2 domain sterically hinders the catalytic activity of the JH1 domain.
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Contrary to its "pseudo" designation, the JAK2 JH2 domain possesses dual-specificity kinase

activity, phosphorylating JAK2 at two key negative regulatory sites: Serine 523 (Ser523) and

Tyrosine 570 (Tyr570). Phosphorylation of these residues is critical for maintaining the basal

inactive state of JAK2. In vivo studies suggest that JH2 is primarily responsible for the

phosphorylation of Ser523. The catalytic activity of the JH2 domain is weak, estimated to be

approximately 10% of the JH1 domain's activity, which is consistent with a regulatory role

rather than robust substrate phosphorylation.

Quantitative Analysis of JH2 Domain Interactions
and Activity
The regulatory functions of the JH2 domain are underpinned by its specific biochemical and

kinetic parameters. The following tables summarize key quantitative data from published

literature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Wild-Type
JAK2

V617F Mutant Notes Reference(s)

Kd for ATP (JH2

Domain)
~1.3 µM ~1.3 µM

The V617F

mutation does

not significantly

alter the ATP

binding affinity of

the JH2 domain.

Km of JH1 for

ATP (in JH1-JH2

construct)

88 ± 9 µM 106 ± 11 µM

The presence of

the JH2 domain

increases the Km

of the JH1

domain for ATP,

suggesting a

reduced affinity.

Km of JH1 for

ATP (isolated

JH1 domain)

44 ± 6 µM -

The isolated JH1

domain has a

higher affinity for

ATP compared to

the JH1-JH2

construct.

Table 1: ATP Binding and Kinetic Parameters of JAK2 Domains

Parameter Description Reference(s)

JH2 Catalytic Activity
Estimated to be ~10% of the

JH1 domain's catalytic activity.

Phosphorylation of Tyr570

Phosphorylation of Tyr570 in

the JH2 domain inhibits JAK2-

dependent signaling.

Table 2: Catalytic Properties of the JAK2 JH2 Domain
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The JH2 Domain in Pathogenesis: The V617F
Mutation
The clinical significance of the JH2 domain is underscored by the high frequency of gain-of-

function mutations within this domain in patients with myeloproliferative neoplasms (MPNs).

The most prevalent of these is the V617F mutation, a substitution of valine for phenylalanine at

position 617. This single amino acid change disrupts the autoinhibitory function of the JH2

domain, leading to constitutive, cytokine-independent activation of the JH1 kinase domain and

uncontrolled cell proliferation. While the V617F mutation does not significantly impact the ATP

binding affinity of the JH2 domain, it is thought to induce conformational changes that favor an

active state of the JH1 domain. In the context of the V617F mutation, the JH2 domain may also

mediate cytokine-independent dimerization of JAK2, facilitating trans-phosphorylation and

activation of the JH1 domains.

Signaling Pathways and Regulatory Mechanisms
The JAK2 JH2 domain is a central player in the canonical JAK-STAT signaling pathway. Upon

cytokine binding to its receptor, the autoinhibitory constraint imposed by the JH2 domain is

released, leading to the activation of the JH1 domain. Activated JAK2 then phosphorylates

downstream STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize

and translocate to the nucleus to regulate gene expression. The JH2 domain's own catalytic

activity adds another layer of regulation to this pathway.
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JAK2 Activation and Inhibition Cycle.

Experimental Protocols
A variety of biochemical and cellular assays are employed to investigate the function of the

JAK2 JH2 domain. Below are detailed methodologies for key experiments.

Recombinant JAK2 Domain Expression and Purification
Objective: To produce purified JAK2 JH1 and JH2 domains for in vitro assays.

Methodology: Baculovirus Expression System

Cloning: Subclone the cDNA encoding the desired JAK2 domain (e.g., JH2, residues 523-

816) into a baculovirus transfer vector (e.g., pFastBac) with an N- or C-terminal 6xHis-tag.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b560593?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacmid Generation: Transform the recombinant transfer vector into DH10Bac E. coli

competent cells to generate a recombinant bacmid via site-specific transposition.

Transfection: Transfect insect cells (e.g., Sf9) with the purified recombinant bacmid DNA to

generate a P1 viral stock.

Virus Amplification: Amplify the P1 viral stock to a high-titer P2 or P3 stock by infecting a

larger culture of Sf9 cells.

Protein Expression: Infect a large-scale culture of insect cells (e.g., High Five) with the high-

titer viral stock. Harvest the cells 48-72 hours post-infection.

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl,

10 mM imidazole, protease inhibitors) and lyse by sonication or microfluidization.

Purification:

Clarify the lysate by centrifugation.

Apply the supernatant to a Ni-NTA affinity chromatography column.

Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole

concentration, e.g., 20-40 mM).

Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of

imidazole, e.g., 250-500 mM).

Further Purification (Optional): For higher purity, perform size-exclusion chromatography to

separate the target protein from aggregates and other contaminants.

Verification: Confirm the purity and identity of the protein by SDS-PAGE and Western

blotting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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